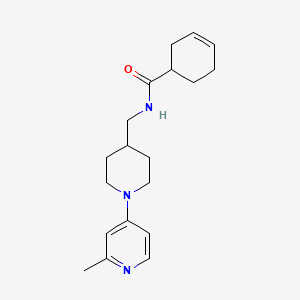
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C19H27N3O and its molecular weight is 313.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Inhibitors of Nitric Oxide Synthase
One application of compounds structurally related to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is as selective inducible nitric oxide synthase (NOS) inhibitors. The modification of the N-substitution in the pyridine and piperidine series has been found to result in potent and selective inhibition of inducible NOS, indicating the potential for therapeutic applications in conditions where selective inhibition of NOS is desired (Connolly et al., 2004).
H3-Receptor Antagonists
Another area of research involves the use of structurally similar compounds as H3-receptor antagonists. Studies have shown that certain cyclohexyl and piperidine derivatives can act as potent H3-receptor antagonists, which could be beneficial in designing new drugs using these molecules as templates. Conformational analysis and X-ray crystallography of these compounds provide insights into their interactions and potential as drug candidates (Plazzi et al., 1997).
Repellent Efficacy Against Insects
The compound and its derivatives have also been evaluated for their repellent efficacy against insects such as Aedes communis and Simulium venustum. Research indicates that certain piperidine derivatives provide significant protection against these insects, surpassing the efficacy of traditional repellents like DEET. This suggests potential applications in developing more effective insect repellents for public health purposes (Debboun et al., 2000).
Anti-acetylcholinesterase Activity
Additionally, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. Compounds with certain modifications have shown potent inhibitory effects on AChE, suggesting their potential use in treating diseases associated with AChE, such as Alzheimer's disease. The research highlights the importance of the piperidine nitrogen atom's basicity in enhancing activity (Sugimoto et al., 1990).
作用機序
The mode of action of these compounds often involves interactions with specific protein targets in the body, leading to changes in cellular function. The exact targets and modes of action can vary widely depending on the specific structure of the compound and its functional groups .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and interactions with metabolic enzymes can all impact its pharmacokinetic properties .
Environmental factors such as pH, temperature, and the presence of other substances can also influence the action, efficacy, and stability of a compound .
特性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-13-18(7-10-20-15)22-11-8-16(9-12-22)14-21-19(23)17-5-3-2-4-6-17/h2-3,7,10,13,16-17H,4-6,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDDEAVQAZOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
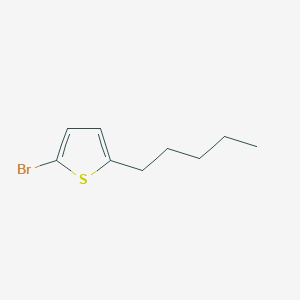
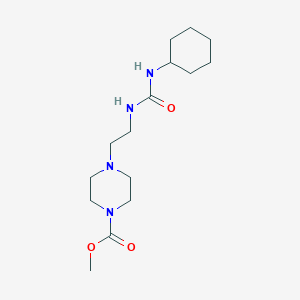

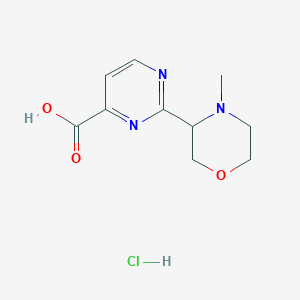
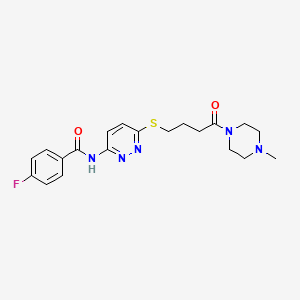
![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2970938.png)
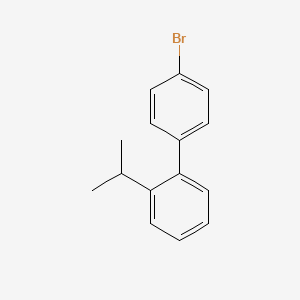
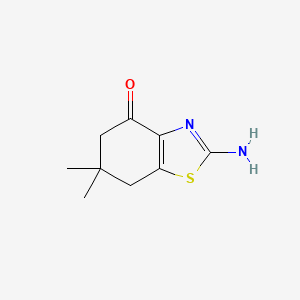
![N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2970942.png)
![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B2970944.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2970950.png)
